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Cat. No.: B15494226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Di-n-butylarsine, with the chemical formula (C4H9)2AsH, is an organoarsenic compound that,

despite its structural simplicity, remains a subject of limited specific investigation in peer-

reviewed literature. This technical guide aims to provide a comprehensive overview of its

expected chemical properties and structure by drawing parallels with analogous di-n-

alkylarsines and related organoarsenic compounds. Due to the scarcity of direct experimental

data, this document will leverage information on similar molecules and computational chemistry

principles to offer a predictive profile of di-n-butylarsine for research and development

purposes.

Chemical Properties and Structure
While specific experimental data for di-n-butylarsine is not readily available, its properties can

be inferred from trends observed in homologous series of di-n-alkylarsines and related

compounds like tributylarsane.

Predicted Physicochemical Properties
The following table summarizes the predicted and inferred physicochemical properties of di-n-
butylarsine. These values are estimations based on known data for similar compounds and

should be treated as such until experimental verification.
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Property
Predicted
Value/Information

Basis of Prediction

Molecular Formula C8H19As -

Molecular Weight 190.17 g/mol -

Appearance
Likely a colorless liquid with a

pungent, garlic-like odor.

General property of

alkylarsines.

Boiling Point
Estimated to be in the range of

150-180 °C.

Extrapolation from smaller di-

alkylarsines and comparison

with tributylarsane.

Melting Point Expected to be below 0 °C.
General trend for similar

organoarsenic compounds.

Density
Predicted to be slightly less

than 1.0 g/mL.

Comparison with other

organoarsenic compounds.

Solubility

Expected to be poorly soluble

in water, but soluble in organic

solvents like ethanol, ether,

and benzene.

General solubility

characteristics of

organometallic compounds

with significant hydrocarbon

content.

Stability

Likely sensitive to air and

moisture. May oxidize upon

exposure to air.

Common characteristic of

secondary arsines.

Structural Characteristics
The structure of di-n-butylarsine consists of a central arsenic atom bonded to two n-butyl

groups and one hydrogen atom.

Geometry: The molecule is expected to have a pyramidal geometry around the arsenic atom,

similar to ammonia and other arsines.

Bond Angles: The C-As-C and H-As-C bond angles are predicted to be in the range of 90-

100°, which is typical for organoarsenic compounds.
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Chirality: As a secondary arsine with three different substituents on the arsenic atom (two n-

butyl groups are identical), di-n-butylarsine itself is not chiral.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of di-n-butylarsine are not

explicitly documented. However, established methods for the synthesis and characterization of

other di-n-alkylarsines can be adapted.

Synthesis of Di-n-alkylarsines
A common method for the synthesis of di-n-alkylarsines involves the reaction of an appropriate

Grignard reagent with an arsenic trihalide, followed by reduction.

Logical Workflow for a Potential Synthesis:
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Potential Synthesis Workflow for Di-n-Butylarsine

Arsenic Trichloride (AsCl3)

Reaction in Anhydrous Ether

n-Butylmagnesium Bromide (Grignard Reagent)

Intermediate Mixture (n-BuAsCl2, (n-Bu)2AsCl)

Reduction (e.g., with LiAlH4)

Di-n-butylarsine ((n-Bu)2AsH)

Purification (e.g., Distillation under Inert Atmosphere)

Click to download full resolution via product page

Caption: A generalized workflow for the potential synthesis of di-n-butylarsine.

Methodology:

Grignard Reaction: Arsenic trichloride (AsCl₃) would be reacted with two equivalents of n-

butylmagnesium bromide in an anhydrous ether solvent under an inert atmosphere (e.g.,

argon or nitrogen) at a low temperature (e.g., 0 °C). This reaction would likely produce a
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mixture of n-butylarsonous dichloride (n-BuAsCl₂) and di-n-butylarsinous chloride ((n-

Bu)₂AsCl).

Reduction: The resulting mixture of chlorinated arsine intermediates would then be reduced

to the corresponding arsine. A suitable reducing agent, such as lithium aluminum hydride

(LiAlH₄), would be carefully added to the reaction mixture.

Workup and Purification: The reaction would be quenched, and the product extracted with an

organic solvent. The final product, di-n-butylarsine, would be purified by distillation under

reduced pressure and an inert atmosphere to prevent oxidation.

Analytical Characterization
The characterization of di-n-butylarsine would rely on standard spectroscopic techniques

used for organometallic compounds.

Experimental Workflow for Characterization:

Characterization Workflow for Di-n-Butylarsine

Purified Di-n-butylarsine Sample

NMR Spectroscopy (1H, 13C) Mass Spectrometry (GC-MS or ESI-MS) Infrared (IR) Spectroscopy

Structural Confirmation

Click to download full resolution via product page

Caption: A standard workflow for the analytical characterization of di-n-butylarsine.
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Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would be expected to show characteristic signals for the n-butyl groups (methyl,

methylene protons) and a signal for the As-H proton, likely with coupling to the adjacent

methylene protons. Computational DFT methods have been shown to be useful in

predicting ¹H and ¹³C NMR chemical shifts for organoarsenic compounds.[1]

¹³C NMR: Would show four distinct signals corresponding to the four different carbon

atoms in the n-butyl chain. Relativistic spin-orbit effects may have a small but appreciable

effect on ¹³C shifts.[1]

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for

the analysis of the volatile di-n-butylarsine. The mass spectrum would show a molecular

ion peak corresponding to its molecular weight and characteristic fragmentation patterns

of the n-butyl groups. Derivatization techniques may be employed for the analysis of

related organoarsenic compounds in complex matrices.[2]

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic As-

H stretching vibration, typically in the region of 2050-2150 cm⁻¹, in addition to C-H stretching

and bending vibrations of the n-butyl groups.

Biological Signaling and Interactions
There is no specific information available in the scientific literature regarding the biological

activity or signaling pathways of di-n-butylarsine. However, based on the known toxicology of

other organoarsenic compounds, it can be presumed to exhibit toxicity. The biological activity of

organoarsenic compounds is highly dependent on the nature of the organic substituents and

the oxidation state of the arsenic atom.

Conclusion
Di-n-butylarsine represents a gap in the extensively studied field of organoarsenic chemistry.

While direct experimental data is scarce, this guide provides a robust, inferred profile of its
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chemical properties, structure, and potential experimental protocols based on established

knowledge of analogous compounds. For researchers and professionals in drug development,

this information serves as a foundational reference for any future investigation into this

compound, emphasizing the need for empirical validation of the predicted characteristics. Any

handling of this compound should be conducted with extreme caution, assuming high toxicity,

in a well-ventilated fume hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Computational NMR spectroscopy of organoarsenicals and the natural polyarsenic
compound arsenicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Analysis of arsenic species in fish after derivatization by GC-MS - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Di-n-Butylarsine: A Technical Overview of a Lesser-
Known Organoarsenic Compound]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15494226#di-n-butylarsin-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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